molecular formula C4H8O4 B14033648 methyl (2S)-2-hydroxy-2-methoxyacetate

methyl (2S)-2-hydroxy-2-methoxyacetate

Cat. No.: B14033648
M. Wt: 120.10 g/mol
InChI Key: OVJJVYHDJVQFSF-VKHMYHEASA-N
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Description

Methyl (S)-2-hydroxy-2-methoxyacetate is an organic compound with the molecular formula C4H8O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (S)-2-hydroxy-2-methoxyacetate can be synthesized through several methods. One common approach involves the esterification of (S)-2-hydroxy-2-methoxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of methyl (S)-2-hydroxy-2-methoxyacetate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-hydroxy-2-methoxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Methyl (S)-2-hydroxy-2-methoxyacetate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (S)-2-hydroxy-2-methoxyacetate exerts its effects involves interactions with specific molecular targets. For instance, it may act as a substrate for certain enzymes, leading to the formation of biologically active intermediates. The pathways involved can include enzymatic catalysis and receptor binding, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-2-hydroxy-2-methoxyacetate: The enantiomer of the compound, with similar chemical properties but different biological activities.

    Ethyl (S)-2-hydroxy-2-methoxyacetate: A similar ester with an ethyl group instead of a methyl group.

    Methyl (S)-2-hydroxy-2-ethoxyacetate: A similar compound with an ethoxy group instead of a methoxy group.

Uniqueness

Methyl (S)-2-hydroxy-2-methoxyacetate is unique due to its specific chiral configuration, which can lead to distinct interactions in biological systems compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C4H8O4

Molecular Weight

120.10 g/mol

IUPAC Name

methyl (2S)-2-hydroxy-2-methoxyacetate

InChI

InChI=1S/C4H8O4/c1-7-3(5)4(6)8-2/h3,5H,1-2H3/t3-/m0/s1

InChI Key

OVJJVYHDJVQFSF-VKHMYHEASA-N

Isomeric SMILES

CO[C@@H](C(=O)OC)O

Canonical SMILES

COC(C(=O)OC)O

Origin of Product

United States

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